(-)-环唑辛

描述

Synthesis Analysis

The synthesis of related compounds such as (+)-austamide, (+)-deoxyisoaustamide, and (+)-hydratoaustamide from a common precursor highlights a novel palladium-mediated cyclization process, which could be relevant to the synthesis strategies of (-)-Cyclazocine (Baran & Corey, 2002). This reflects the complex synthetic routes required to produce benzomorphan derivatives, emphasizing the role of transition metals in facilitating key cyclization steps.

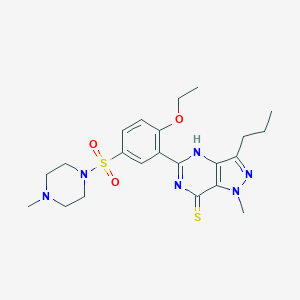

Molecular Structure Analysis

The molecular structure of (-)-Cyclazocine can be inferred from studies on similar compounds where X-ray crystallography and spectroscopic data have been utilized to determine structural configurations. For instance, the X-ray structure of 2-azido-2-methylpropanoic acid provides insights into the 1,3-dipoles involved in reactions that are potentially similar to those in the synthesis of (-)-Cyclazocine (Tornøe, Christensen, & Meldal, 2002).

Chemical Reactions and Properties

The chemical reactivity of (-)-Cyclazocine analogs showcases the utility of cycloaddition reactions, such as the [4+3]-cycloaddition of ortho-quinone methides and isomünchnones, leading to complex scaffolds like oxa-bridged oxazocine cores. This demonstrates the versatility of cyclazocine derivatives in forming polycyclic structures through efficient and selective cycloaddition pathways (Lam, Qureshi, Wegmann, & Lautens, 2018).

Physical Properties Analysis

While specific studies on the physical properties of (-)-Cyclazocine were not identified, the examination of similar benzomorphan derivatives suggests that these compounds typically exhibit solid-state properties conducive to detailed physical characterization, including melting points, solubility, and crystalline structures.

Chemical Properties Analysis

The chemical properties of (-)-Cyclazocine and its derivatives are characterized by their interaction with various receptors, showcasing a complex pharmacological profile that includes both agonist and antagonist activities at different receptor sites. This dual activity is a hallmark of the benzomorphan class, indicating a rich area of study for understanding the chemical basis of receptor interaction and modulation (Wentland et al., 2005).

科学研究应用

神经化学:环唑辛与脑内肾上腺素能神经相互作用,减少去甲肾上腺素的积累并增加其代谢物的形成,从而影响神经递质动力学 (Russi, 1985).

药物滥用治疗:它作为 κ 阿片受体激动剂和 μ 阿片受体拮抗剂,在不影响其他反应的情况下减少大鼠的可卡因和吗啡摄入。这表明其在治疗可卡因和阿片成瘾方面的潜在用途 (Glick, Visker, & Maisonneuve, 1998); (Archer, Glick, & Bidlack, 2006).

癫痫控制:环唑辛可以预防某些化学物质在老鼠和兔子中诱发的强直性运动抽搐和脑电图癫痫样“大发作”癫痫,表明其在癫痫管理中的潜力 (Sagratella 等,1985).

尼古丁成瘾:它可能会降低尼古丁的奖励作用,为戒烟的新型治疗提供原型 (Maisonneuve & Glick, 1999).

生物胺代谢:环唑辛影响大脑中多巴胺和其他生物胺的代谢,这会影响情绪和行为 (Gavend 等,2004).

心血管效应:它通过抑制大鼠心脏中去甲肾上腺素的神经元摄取来改变交感功能 (Russi & Martin, 1983).

疼痛管理:环唑辛促进来自脊髓上结构的下行抑制系统,影响脊髓背角的伤害感受传递,这对疼痛管理具有影响 (Kawajiri & Satoh, 1982).

行为效应:它在大鼠中诱导一系列行为改变,这可能与血清素受体有关 (Gavend 等,1986).

抗抑郁特性:环唑辛还表现出抗抑郁活性,这与其抗麻醉作用是分开的 (Fink 等,1970).

生殖安全性:研究表明,用环唑辛治疗的大鼠和兔子的后代没有显着的致畸作用 (Nuite 等,1975).

阿片受体相互作用:环唑辛与多个阿片受体位点相互作用,包括经典阿片受体,表明其复杂的药理学特征 (Zukin & Zukin, 1981).

属性

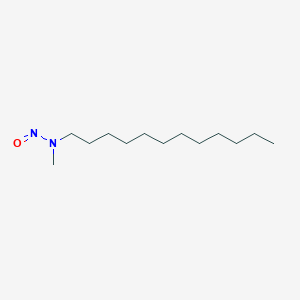

IUPAC Name |

(1R,9S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12?,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVFVRQLZMJKJ-OTLVQASYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617937 | |

| Record name | (2S,6R)-3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7313-86-2 | |

| Record name | (2S,6R)-3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (-)-Cyclazocine interacts with multiple opioid receptors, exhibiting complex pharmacological effects. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. [, , , , , , ] This mixed activity profile contributes to its unique pharmacological profile, distinguishing it from pure opioid agonists like morphine. [, , ]

A: While (-)-cyclazocine acts as a kappa agonist, its effects on diuresis differ from other recognized kappa agonists. Studies in rats show that traditional kappa agonists like bremazocine and U-50,488H induce water diuresis, whereas (-)-cyclazocine does not consistently alter urine output. [] This suggests that (-)-cyclazocine may interact with kappa receptor subtypes differently, particularly those involved in regulating diuresis.

A: Yes, (-)-cyclazocine inhibits N-methyl-D-aspartate (NMDA)-induced release of norepinephrine in rat hippocampal slices. [] It exhibits potent and selective inhibition, suggesting interaction with the PCP/sigma receptor. [] This effect on neurotransmitter release may contribute to its distinct pharmacological profile compared to other opioids.

A: The interplay between (-)-cyclazocine's agonist activity at kappa receptors and its partial agonist/antagonist activity at mu receptors contributes to its complex effects on behavior, pain perception, and thermoregulation. [, , , , , ] For instance, its kappa agonist activity likely contributes to its analgesic effects, while its mu receptor interaction may influence its potential for abuse and dependence. [, , , ]

A: (-)-Cyclazocine is a long-acting narcotic antagonist, more potent than nalorphine but with a shorter duration of action compared to naltrexone. [, ] While all three can precipitate withdrawal symptoms in opioid-dependent individuals, (-)-cyclazocine is associated with a higher incidence of psychotomimetic side effects compared to naltrexone and naloxone. [, , , , , ]

A: The (+)-isomer of cyclazocine exhibits more selective PCP-like effects and appears to have reinforcing properties in animal models, unlike the (-)-isomer or the racemic mixture. [] This underscores the importance of stereochemistry in determining the pharmacological profile and potential for abuse of cyclazocine and its analogs.

A: Research on (-)-cyclazocine analogs, particularly benzomorphans and morphinans, reveals that structural modifications can significantly impact their affinity for mu, delta, and kappa opioid receptors. [] For example, replacing the N-cyclopropylmethyl group in (-)-cyclorphan with an N-cyclobutylmethyl group resulted in a compound (MCL-101) with higher affinity for kappa receptors compared to mu and delta receptors. [] This highlights the potential for designing analogs with improved selectivity and therapeutic profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)